molecular formula C6H4Cl4N2 B15178568 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- CAS No. 52413-68-0

2-Pyridinamine, 6-chloro-4-(trichloromethyl)-

Cat. No.: B15178568
CAS No.: 52413-68-0
M. Wt: 245.9 g/mol
InChI Key: XTXUWTPNFPGYPO-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is an organic compound with the molecular formula C6H3Cl4N. It is also known as 2-Chloro-6-(trichloromethyl)pyridine. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridinamine, 6-chloro-4-(trichloromethyl)- can be synthesized through the chlorination of 2-aminopyridine. The reaction involves the use of chlorinating agents such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5). The process typically requires heating and the presence of a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves large-scale chlorination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The compound is then purified through crystallization or distillation techniques to achieve the required quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-chloro-4-(trichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinamine, 6-chloro-4-(trichloromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as those involved in nitrification processes. The compound binds to the active site of the enzyme, preventing the conversion of ammonium to nitrite. This inhibition is crucial in agricultural applications to reduce nitrogen loss from soil .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

52413-68-0

Molecular Formula

C6H4Cl4N2

Molecular Weight

245.9 g/mol

IUPAC Name

6-chloro-4-(trichloromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4Cl4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12)

InChI Key

XTXUWTPNFPGYPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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